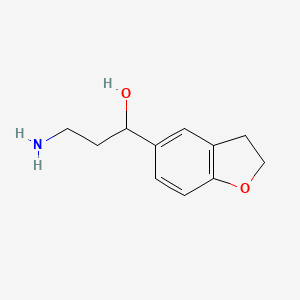

3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

3-amino-1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-ol |

InChI |

InChI=1S/C11H15NO2/c12-5-3-10(13)8-1-2-11-9(7-8)4-6-14-11/h1-2,7,10,13H,3-6,12H2 |

InChI Key |

PIHYFDNVNQMMPS-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CCN)O |

Origin of Product |

United States |

Preparation Methods

One-Pot Iron(III)-Catalyzed Activation and Copper(I)-Catalyzed Cyclization

- This method utilizes mild oxidative conditions to form dihydrobenzofuran rings from appropriately substituted phenolic precursors bearing primary or secondary hydroxy groups.

- The process involves initial iodination catalyzed by Iron(III), followed by copper(I)-catalyzed cyclization to form the dihydrobenzofuran nucleus.

- The reaction is performed under mild conditions to avoid overoxidation and byproduct formation, which is a common issue in electron-rich substrates.

- Yields for dihydrobenzofuran products in this method range from 56% to 72%, with regioselectivity favoring single isomers.

This approach is particularly effective when starting from substrates such as 3-methoxyphenylethan-2-ol derivatives, which can be adapted for the synthesis of 3-amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol by subsequent functional group transformations.

Base-Promoted Domino Reactions Using Potassium Phosphate

- A domino reaction involving N-tert-butylsulfinyl imines and sulfur ylide precursors in the presence of potassium phosphate tribasic trihydrate (K3PO4·3H2O) has been reported for synthesizing related amino-dihydrobenzofuran derivatives.

- The optimal reaction conditions include using acetonitrile as the solvent at 30°C, yielding up to 93% of the product with moderate diastereoselectivity (72:28).

- This method is notable for its diastereoselective control and efficiency in forming amino-substituted dihydrobenzofuran derivatives.

While this method focuses on 3-amino-2,3-dihydrobenzofuran derivatives, its principles can be adapted for synthesizing the target compound by modifying the side chain length and substitution pattern.

Stepwise Synthesis from 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one

- The ketone 1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one serves as a key intermediate for the synthesis of the target amino-propanol compound.

- This intermediate can be synthesized or procured with high purity and then subjected to reductive amination or other amine-introduction reactions to install the 3-amino-1-propanol side chain.

- Typical reductive amination involves reacting the ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation, yielding the amino-alcohol product.

This approach allows precise control over the functionalization steps and is amenable to scale-up.

Comparative Data Table of Preparation Methods

Mechanistic and Practical Considerations

- The iron(III)/copper(I) catalyzed approach relies on selective activation of aromatic C–H bonds and intramolecular cyclization, which requires careful control of oxidation states to avoid side reactions.

- The domino reaction using potassium phosphate exploits base-promoted nucleophilic addition and ring closure, with solvent and temperature optimization critical for yield and stereoselectivity.

- Reductive amination from ketone intermediates is a classical approach, well-established in organic synthesis, providing flexibility in modifying side chains and introducing functional groups.

Analytical and Purity Confirmation Techniques

- Characterization of the synthesized 3-amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol typically involves Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm structure and purity.

- Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are used to assess purity and isolate single isomers when applicable.

Summary and Outlook

The preparation of 3-amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol is achievable through multiple synthetic routes:

- The iron(III)-catalyzed iodination followed by copper(I)-catalyzed cyclization offers a mild, regioselective one-pot synthesis of the dihydrobenzofuran core.

- Potassium phosphate-promoted domino reactions provide high yields and stereoselectivity for amino-dihydrobenzofuran derivatives.

- Stepwise synthesis from ketone intermediates via reductive amination allows modular introduction of the amino-propanol side chain with scalability.

Future research should focus on optimizing reaction conditions to improve yields and selectivity further, exploring asymmetric synthesis routes, and expanding the substrate scope to tailor the compound for medicinal chemistry applications.

Chemical Reactions Analysis

3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino group can participate in substitution reactions, forming new compounds with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several propanol derivatives. Key analogues include:

Key Observations :

- Branching Effects : The dimethyl-tolyl derivative () has a tertiary alcohol and branched structure, reducing polarity and boiling point compared to linear-chain alcohols like the target compound .

- Amino Group Impact: The primary amine in the target compound enhances hydrogen bonding capacity, increasing solubility in polar solvents relative to non-amino alcohols like propan-1-ol.

Physicochemical Properties

- Boiling Point: Linear alcohols (e.g., propan-1-ol, boiling point ~97°C) have higher boiling points than branched analogues (e.g., 2,2-dimethyl derivatives) due to stronger intermolecular forces . The amino group in the target compound may further elevate its boiling point via H-bonding.

- Solubility: The amino and hydroxyl groups likely improve water solubility compared to the hydrophobic tolyl group in ’s compound.

Biological Activity

3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol is a chemical compound with significant potential in medicinal chemistry, particularly for neurological disorders. Its unique structure, featuring an amino group and a dihydrobenzofuran moiety, suggests various biological activities that warrant further investigation.

- Molecular Formula : C11H15NO

- Molecular Weight : 177.24 g/mol

- Structure : The compound consists of a propanol backbone linked to a dihydrobenzofuran ring, which contributes to its biological activity and chemical reactivity.

Biological Activity Overview

Research indicates that 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol exhibits various biological activities, particularly in the context of neuropharmacology. Its potential applications include:

- Neurological Disorders : The compound may serve as a lead in drug discovery for conditions such as depression and anxiety due to its interaction with neurotransmitter systems.

- Poly(ADP-ribose) Polymerase Inhibition : Similar compounds have shown efficacy as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways .

Synthesis Methods

The synthesis of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol typically involves multi-step organic reactions, including protection and deprotection strategies for sensitive functional groups. The synthetic routes can be tailored to enhance yield and purity.

Neuropharmacological Studies

A study highlighted the compound's potential in modulating neurotransmitter levels, which could be beneficial for treating mood disorders. Experimental models demonstrated that derivatives of this compound can increase serotonin levels in the brain.

Inhibition of PARP Activity

Research on related dihydrobenzofuran derivatives has shown promising results in inhibiting PARP activity. For instance, one derivative had an IC50 value of 9.45 μM against PARP-1, indicating significant inhibitory potential . This suggests that 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol might exhibit similar properties.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Iodo-2-Aminoindane | Structure | Psychoactive properties |

| 1-(2,3-Dihydrobenzofuran-6-yl)propan-2-amine | Structure | Varying substitution pattern affecting activity |

| 3-Aminoindazole Derivatives | Structure | Potential SGK-inhibitors for diabetes treatment |

This table illustrates how structural variations influence the biological activity of compounds related to 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol, and what key reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using enaminones and hydrazines under acidic conditions (e.g., p-toluenesulfonic acid in ethanol at elevated temperatures) . Cross-coupling reactions, such as Suzuki-Miyaura couplings (e.g., using Pd(PPh₃)₄ and boronic acids), may also be adapted from similar dihydrobenzofuran derivatives to functionalize the aromatic ring . Key factors affecting yield include catalyst choice (e.g., palladium for cross-couplings), solvent selection (DME/H₂O for coupling reactions), and reaction temperature optimization .

Q. How should researchers characterize the structural integrity of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm the dihydrobenzofuran ring system (e.g., characteristic shifts for fused oxygen-containing rings at δ 4.0–5.0 ppm for protons adjacent to oxygen) and the amino group (broad singlet at δ 1.5–2.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (expected m/z ~207.25 for C₁₁H₁₅NO₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .

Q. What initial biological screening assays are appropriate for evaluating this compound’s activity?

- Methodological Answer :

- Receptor Binding Assays : Test affinity for targets like androgen receptors using competitive binding assays (e.g., radiolabeled ligands) .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and functional activity (luciferase reporter assays for receptor modulation) in relevant cell lines (e.g., LNCaP for androgen signaling) .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of 3-Amino-1-(2,3-dihydrobenzofuran-5-yl)propan-1-ol in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use chiral palladium complexes or organocatalysts in key steps (e.g., asymmetric hydrogenation of ketone intermediates) .

- Chromatographic Resolution : Employ chiral stationary phases (e.g., amylose-based columns) for HPLC purification, as demonstrated for structurally related amino alcohols .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate enantiopure material .

Q. How can contradictory bioactivity data from different assay systems for this compound be resolved?

- Methodological Answer :

- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Cell Line Variability : Test in multiple cell lines (e.g., HEK293 vs. primary cells) to assess tissue-specific effects .

- Metabolic Stability : Evaluate compound stability in assay media (e.g., liver microsome assays) to rule out degradation artifacts .

Q. What computational methods predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with androgen receptor ligand-binding domains, guided by SAR data from similar pyrazole derivatives .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess hydrogen bonding and hydrophobic interactions .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict activity trends .

Q. How can researchers address low yields in the final step of multi-step syntheses for this compound?

- Methodological Answer :

- Intermediate Analysis : Use LC-MS to identify and quantify side products (e.g., over-oxidation or dimerization) .

- Reaction Optimization : Screen solvents (e.g., DCE vs. THF) and additives (e.g., K₂CO₃ for deprotonation) to improve efficiency .

- Flow Chemistry : Implement continuous flow systems to enhance mixing and heat transfer in exothermic steps .

Data Contradiction Analysis

Q. How should discrepancies in reported IC₅₀ values across studies be investigated?

- Methodological Answer :

- Standardize Assay Conditions : Replicate assays using identical buffer systems, cell densities, and incubation times .

- Compound Purity : Verify purity via HPLC (>95%) and quantify residual solvents (e.g., DMSO) that may interfere .

- Positive Controls : Include reference compounds (e.g., hydroxyflutamide for androgen receptor assays) to calibrate inter-lab variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.